1-Isopropyl-3-(methoxymethoxy)benzene
Overview
Description
1-Isopropyl-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C11H16O2 It is a derivative of benzene, where the benzene ring is substituted with an isopropyl group and two methoxymethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-3-(methoxymethoxy)benzene can be synthesized through several methods. One common approach involves the alkylation of 3-methoxymethoxybenzene with isopropyl halides under Friedel-Crafts alkylation conditions. The reaction typically uses a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of 1-isopropyl-3-methoxymethoxybenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxymethoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), room temperature or elevated temperatures.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Isopropyl-3-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-methoxymethoxybenzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Isopropyl-3-methoxybenzene
- 1-Isopropyl-4-methoxymethoxybenzene
- 1-Isopropyl-2-methoxymethoxybenzene
Comparison: 1-Isopropyl-3-(methoxymethoxy)benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications.
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-(methoxymethoxy)-3-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16O2/c1-9(2)10-5-4-6-11(7-10)13-8-12-3/h4-7,9H,8H2,1-3H3 |
InChI Key |
WEPDRINYDRTANQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCOC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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